Methyl 4-[(Z)-{[(3-tert-butyl-1H-pyrazol-5-YL)formamido]imino}methyl]benzoate
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Overview
Description
Methyl 4-[(Z)-{[(3-tert-butyl-1H-pyrazol-5-YL)formamido]imino}methyl]benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(Z)-{[(3-tert-butyl-1H-pyrazol-5-YL)formamido]imino}methyl]benzoate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the formamido group and the benzoate ester. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon. The process may also involve heating and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(Z)-{[(3-tert-butyl-1H-pyrazol-5-YL)formamido]imino}methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or to prepare it for further functionalization.
Substitution: This reaction can replace one functional group with another, allowing for the customization of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler amine compound .
Scientific Research Applications
Methyl 4-[(Z)-{[(3-tert-butyl-1H-pyrazol-5-YL)formamido]imino}methyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes involving pyrazole derivatives.
Mechanism of Action
The mechanism by which Methyl 4-[(Z)-{[(3-tert-butyl-1H-pyrazol-5-YL)formamido]imino}methyl]benzoate exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The formamido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-tert-butylbenzoate: This compound shares the benzoate ester group but lacks the pyrazole and formamido groups.
3-tert-Butyl-1H-pyrazole-5-amine: This compound contains the pyrazole ring but lacks the benzoate ester and formamido groups.
Uniqueness
Methyl 4-[(Z)-{[(3-tert-butyl-1H-pyrazol-5-YL)formamido]imino}methyl]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from drug discovery to materials science .
Properties
IUPAC Name |
methyl 4-[(Z)-[(5-tert-butyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-17(2,3)14-9-13(19-20-14)15(22)21-18-10-11-5-7-12(8-6-11)16(23)24-4/h5-10H,1-4H3,(H,19,20)(H,21,22)/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVKBWNMHUDEKW-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)N/N=C\C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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